molecular formula C8H7NO3 B13110979 6-Hydroxy-2,3-dihydro-1H-indole-4,7-dione

6-Hydroxy-2,3-dihydro-1H-indole-4,7-dione

Cat. No.: B13110979
M. Wt: 165.15 g/mol
InChI Key: OQVWIAXMGWLOIF-UHFFFAOYSA-N
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Description

6-Hydroxy-2,3-dihydro-1H-indole-4,7-dione is a chemical compound based on the indole-4,7-dione scaffold, which is a structure of significant interest in medicinal and organic chemistry research. Indole derivatives are privileged structures in drug discovery due to their presence in a wide range of biologically active molecules and natural products. These compounds are known to exhibit diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties, making them valuable scaffolds for developing new therapeutic agents . The specific hydroxy and dione functional groups on this indole core make it a promising building block for synthesizing more complex molecular hybrids. Research into similar isatin-indole hybrids has demonstrated potent activity against various fungal and bacterial pathogens, highlighting the potential of this chemical class in antimicrobial research . Furthermore, such indole-dione derivatives are utilized in spectroscopic characterization studies and as intermediates in the synthesis of novel alkaloids and other heterocyclic compounds . This product is supplied for laboratory research purposes. It is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

Molecular Formula

C8H7NO3

Molecular Weight

165.15 g/mol

IUPAC Name

4-hydroxy-2,3-dihydro-1H-indole-6,7-dione

InChI

InChI=1S/C8H7NO3/c10-5-3-6(11)8(12)7-4(5)1-2-9-7/h3,9-10H,1-2H2

InChI Key

OQVWIAXMGWLOIF-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1C(=CC(=O)C2=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-2,3-dihydro-1H-indole-4,7-dione typically involves the indolization process. One common method includes the reaction of appropriate precursors in the presence of glacial acetic acid and hydrochloric acid . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxy-2,3-dihydro-1H-indole-4,7-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Hydroxy-2,3-dihydro-1H-indole-4,7-dione has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism by which 6-Hydroxy-2,3-dihydro-1H-indole-4,7-dione exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may induce apoptosis or inhibit cell proliferation through various signaling pathways .

Comparison with Similar Compounds

Benzimidazole-4,7-diones

Benzimidazole-4,7-diones replace the indole scaffold with a benzimidazole core but retain the 4,7-dione motif. These compounds exhibit hypoxia-selective cytotoxicity in tumor cells due to their redox cycling under low-oxygen conditions . For example, 5,6-dichloro-2-methylbenzimidazole-4,7-dione demonstrated potent P2X3 receptor antagonism (IC₅₀ = 0.8 µM), highlighting its utility in neuropathic pain management . In contrast, 6-Hydroxy-2,3-dihydro-1H-indole-4,7-dione lacks halogen substituents, which may reduce its electrophilicity and alter target specificity.

Indazol-4,7-diones

Indazol-4,7-diones incorporate a pyrazole ring fused to the benzene ring. These derivatives, synthesized via 1,3-dipolar cycloaddition, showed antitrypanosomal activity against Trypanosoma cruzi (IC₅₀ = 12 µM for compound 8) . The pyrazole moiety enhances metabolic stability compared to the dihydroindole system in 6-Hydroxy-2,3-dihydro-1H-indole-4,7-dione, which may be more prone to oxidation.

5,7-Difluoroindoline-2,3-dione

This compound features fluorination at positions 5 and 7 and a 2,3-dione configuration. Unlike 6-Hydroxy-2,3-dihydro-1H-indole-4,7-dione, its 2,3-dione system limits conjugation with the indole ring, reducing planarity and altering redox behavior.

3-Acetyl-1-(2,5-dimethylphenyl)-1H-indole-4,7-dione

A direct analog of 6-Hydroxy-2,3-dihydro-1H-indole-4,7-dione, this derivative includes acetyl and dimethylphenyl groups. It exhibited potent antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA), disrupting mature biofilms at 8 µg/mL . The hydrophobic dimethylphenyl group likely enhances membrane penetration, a feature absent in the hydroxylated parent compound.

Structural and Functional Data Table

Compound Core Structure Key Substituents Biological Activity Key Findings References
6-Hydroxy-2,3-dihydro-1H-indole-4,7-dione Indole-4,7-dione 6-OH, 2,3-dihydro IDO1 inhibition, Antimicrobial Reversible competitive IDO1 inhibition (µM range) ; planar hydroxyindane-dione system
Benzimidazole-4,7-dione Benzimidazole-4,7-dione 5,6-Cl, 2-CH₃ P2X3 antagonism, Cytotoxicity IC₅₀ = 0.8 µM (P2X3); hypoxia-selective toxicity
Indazol-4,7-dione Indazole-4,7-dione N-Alkylation (methyl chloroacetate) Antitrypanosomal IC₅₀ = 12 µM against T. cruzi
5,7-Difluoroindoline-2,3-dione Indoline-2,3-dione 5,7-F Antimicrobial MIC = 16 µg/mL (Gram-positive bacteria)
3-Acetyl-1-(2,5-dimethylphenyl)-1H-indole-4,7-dione Indole-4,7-dione 3-Acetyl, 1-(2,5-dimethylphenyl) Anti-biofilm (MRSA) Disrupts biofilms at 8 µg/mL

Key Comparative Insights

  • Electronic Effects : Fluorination (e.g., 5,7-Difluoroindoline-2,3-dione) and chlorination (e.g., benzimidazole derivatives) enhance electrophilicity and target binding but may reduce metabolic stability compared to hydroxylated indole-diones .
  • Structural Rigidity : The planar hydroxyindane-dione system in 6-Hydroxy-2,3-dihydro-1H-indole-4,7-dione facilitates intermolecular hydrogen bonding, stabilizing its conformation and enhancing enzyme interactions .
  • Biological Specificity : Substitutions at position 1 (e.g., dimethylphenyl) or 5 (e.g., pyridinyl) dictate target selectivity, as seen in MRSA biofilm inhibition versus IDO1 enzyme blockade .

Biological Activity

6-Hydroxy-2,3-dihydro-1H-indole-4,7-dione, also known as 4-hydroxy-2,3-dihydro-1H-indole-6,7-dione, is an organic compound belonging to the indole class of heterocyclic compounds. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a detailed overview of its biological activity, synthesis methods, and relevant case studies.

The molecular formula of 6-Hydroxy-2,3-dihydro-1H-indole-4,7-dione is C8H7NO3 with a molecular weight of 165.15 g/mol. The compound features a hydroxyl group and two carbonyl groups that contribute to its reactivity and biological activity.

PropertyValue
Molecular FormulaC8H7NO3
Molecular Weight165.15 g/mol
IUPAC Name4-hydroxy-2,3-dihydro-1H-indole-6,7-dione
InChI KeyOQVWIAXMGWLOIF-UHFFFAOYSA-N
Canonical SMILESC1CNC2=C1C(=CC(=O)C2=O)O

Antimicrobial Properties

Research indicates that 6-Hydroxy-2,3-dihydro-1H-indole-4,7-dione exhibits significant antimicrobial activity against various bacterial strains. Its mechanism of action may involve disrupting bacterial cell membranes or inhibiting essential enzymatic pathways. For instance, studies have shown that derivatives of this compound can inhibit the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 30 to 100 μg/mL.

Anticancer Activity

The compound has also been investigated for its anticancer properties. It has been reported to induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer). The mechanism involves the activation of caspases and modulation of signaling pathways associated with cell proliferation and survival . In one study, it was found that treatment with 6-Hydroxy-2,3-dihydro-1H-indole-4,7-dione resulted in a reduction of cell viability by approximately 50% at a concentration of 50 μM over 48 hours.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of various indole derivatives, including 6-Hydroxy-2,3-dihydro-1H-indole-4,7-dione. The results indicated that this compound exhibited potent activity against Gram-positive bacteria with an MIC value of 40 μg/mL. Additionally, it showed moderate activity against Gram-negative bacteria .

Study on Anticancer Effects

Another research article focused on the cytotoxic effects of indole derivatives on human cancer cell lines. The study revealed that 6-Hydroxy-2,3-dihydro-1H-indole-4,7-dione triggered significant apoptotic activity in A549 cells through the intrinsic pathway. The study concluded that further exploration into its structure-activity relationship could lead to the development of novel anticancer agents .

The biological activities of 6-Hydroxy-2,3-dihydro-1H-indole-4,7-dione are attributed to its ability to interact with specific molecular targets within cells. For antimicrobial effects, it may inhibit bacterial enzymes critical for cell wall synthesis or function as a membrane disruptor. In cancer cells, it appears to modulate apoptotic pathways by activating pro-apoptotic proteins and inhibiting anti-apoptotic factors.

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